Boc-L-3,3-Diphenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

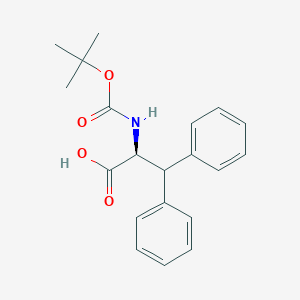

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375797 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138662-63-2 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-3,3-Diphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-L-3,3-Diphenylalanine). As a sterically hindered, non-natural amino acid derivative, this compound serves as a valuable building block in peptide synthesis, enabling the introduction of unique structural constraints and conformational rigidity into peptide backbones. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and presents key applications in the field of medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group enhances its solubility in organic solvents and prevents unwanted side reactions during peptide coupling.[1][2] The two phenyl groups at the β-carbon introduce significant steric bulk, which can influence the conformational preferences of peptides incorporating this residue.

Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | [3] |

| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S)-N-(Boc)-β-phenyl-phenylalanine, Boc-Dip-OH | [2] |

| CAS Number | 138662-63-2 | [2] |

| Molecular Formula | C₂₀H₂₃NO₄ | [2] |

| Molecular Weight | 341.4 g/mol | [2] |

| Appearance | White powder | [2] |

| MDL Number | MFCD00191186 | [2] |

| PubChem ID | 3487654 | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 154-159 °C | [4] |

| 160 °C (decomposes) | [5] | |

| Optical Rotation | +37 ± 2° (c=1 in MeOH) | [2] |

| +29° (c=1 in chloroform) | [5] | |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 502.7 ± 50.0 °C | [5] |

| Flash Point (Predicted) | 257.8 ± 30.1 °C | [5] |

| Purity | ≥ 98% (TLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Note: Discrepancies in melting point values may arise from different analytical methods or sample purity.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a Boc-protected amino acid is characterized by a prominent singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.[1] The protons of the two phenyl rings in this compound would be expected to produce complex multiplets in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, the Boc group is identifiable by the signals of its quaternary carbon and three methyl carbons.[6] The carbonyl carbon of the carbamate also provides a distinct signal.[6]

Infrared (IR) Spectroscopy

The IR spectrum of a Boc-protected amino acid typically displays characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-O stretching vibrations.[7] The presence of the aromatic rings will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

In mass spectrometry, Boc-protected amino acids are known to undergo characteristic fragmentation patterns.[8] Common fragmentation pathways include the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the precursor ion.[9]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10] While a specific protocol for L-3,3-diphenylalanine is not detailed in the searched literature, a general procedure can be adapted.

Materials:

-

L-3,3-Diphenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A suitable solvent system (e.g., dioxane/water, dichloromethane)

-

Acid for workup (e.g., potassium bisulfate solution, dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve L-3,3-diphenylalanine in the chosen solvent system containing the base.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of 2-3 with a suitable acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Synthesis of Boc-L-3,3-Diphenylalanine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-L-3,3-diphenylalanine, a critical building block for the development of novel peptide-based therapeutics and research tools. This guide details the synthetic protocol, experimental workflows for its incorporation into peptides, and its application in modulating key signaling pathways implicated in cancer and neurodegenerative diseases.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a bulky diphenylmethyl group at the β-carbon. This unique structural feature imparts significant conformational constraints on peptides, making it a valuable tool for designing molecules with enhanced stability, receptor affinity, and biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is instrumental for its application in stepwise solid-phase peptide synthesis (SPPS).[1]

This guide will focus on the practical aspects of synthesizing this compound and its subsequent use in research, particularly in the context of inhibiting protein-protein interactions (PPIs) such as the p53-MDM2 interaction and the aggregation of β-amyloid peptides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, L-3,3-diphenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is adapted from established procedures for the Boc protection of L-phenylalanine and other amino acids and is suitable for this sterically hindered derivative.

Experimental Protocol: Boc Protection of L-3,3-Diphenylalanine

Materials:

-

L-3,3-Diphenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

2N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-3,3-diphenylalanine (1.0 equivalent) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously at room temperature until the amino acid is fully dissolved.

-

Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of a 2N KHSO₄ solution.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

Quantitative Data

The following table summarizes the typical quantitative data for the Boc protection of amino acids, which can be expected to be similar for L-3,3-diphenylalanine.

| Parameter | Value | Reference |

| Starting Material | L-3,3-Diphenylalanine | - |

| Reagent | Di-tert-butyl dicarbonate | - |

| Molar Ratio (Amino Acid:Boc₂O) | 1 : 1.1-1.2 | Adapted Protocol |

| Solvent | 1,4-Dioxane / 1N NaOH | Adapted Protocol |

| Reaction Time | Overnight | Adapted Protocol |

| Reaction Temperature | 0°C to Room Temperature | Adapted Protocol |

| Typical Yield | 72-87% | Similar Reactions |

| Purification Method | Silica Gel Chromatography | Adapted Protocol |

Application in Modulating Signaling Pathways

The incorporation of this compound into peptides can be a powerful strategy to create potent and specific inhibitors of protein-protein interactions that are central to various disease-related signaling pathways.

Inhibition of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[2] Its activity is negatively regulated by the oncoprotein MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for degradation.[2] The p53-MDM2 interaction is a key target in cancer therapy, and peptides designed to mimic the p53 binding domain can disrupt this interaction and reactivate p53.[3][4] The bulky diphenylalanine residue can be incorporated into these peptides to enhance their binding affinity and stability.

Caption: Inhibition of the p53-MDM2 signaling pathway.

Inhibition of Beta-Amyloid Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[5] Peptides that can bind to Aβ and prevent its aggregation are being explored as potential therapeutics.[6] The hydrophobic nature of the diphenylalanine side chain can be leveraged to design peptides that interact with the hydrophobic core of Aβ, thereby inhibiting its self-assembly into toxic oligomers and fibrils.[6]

Caption: Inhibition of amyloid-beta aggregation pathway.

Experimental Workflow: Incorporation into Peptides via SPPS

The incorporation of the sterically hindered this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to ensure efficient peptide bond formation.

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating an unnatural amino acid like this compound into a peptide using Boc-strategy SPPS.

Caption: General workflow for Boc-SPPS incorporating an unnatural amino acid.

Detailed Experimental Protocol for SPPS

Materials:

-

Boc-protected amino acids (including this compound)

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc protecting group. Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM. Wash the resin with DCM.

-

Coupling of this compound:

-

Pre-activate this compound (2-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF. Due to the steric hindrance of the diphenylalanine residue, a more potent activating agent like HATU and a longer coupling time or double coupling may be necessary.[7][8]

-

Add the activated amino acid solution to the resin and agitate for an extended period (e.g., 2-4 hours).

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with MeOH and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.[9]

-

Purification: Precipitate the crude peptide with cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable synthetic building block for the development of conformationally constrained peptides with significant potential in therapeutic and research applications. This guide provides the necessary technical information for its synthesis and incorporation into peptides, enabling researchers to explore its utility in modulating key signaling pathways involved in various diseases. The provided protocols and workflows serve as a foundation for the successful application of this unique unnatural amino acid in peptide design and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

The Strategic Role of Boc-L-3,3-Diphenylalanine in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Boc-L-3,3-Diphenylalanine, a non-proteinogenic amino acid featuring a bulky diphenylmethyl moiety at the α-carbon, has emerged as a valuable building block in peptide synthesis. Its unique stereochemistry and steric hindrance introduce significant conformational constraints, enhance proteolytic resistance, and modulate the biological activity of synthetic peptides.

This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis. It details its physicochemical properties, its impact on peptide structure and function, and provides detailed experimental protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel peptidomimetics and peptide-based therapeutics.[1][2][3][4][5]

Physicochemical Properties of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function of L-3,3-Diphenylalanine allows for its seamless integration into established peptide synthesis workflows.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S)-N-(Boc)-β-phenyl-phenylalanine | [2][4] |

| CAS Number | 138662-63-2 | [2][4] |

| Molecular Formula | C₂₀H₂₃NO₄ | [2][4] |

| Molecular Weight | 341.4 g/mol | [2][4] |

| Appearance | White powder | [2][4] |

| Purity | ≥ 98% (TLC) | [2][4] |

| Optical Rotation | +37±2º (c=1 in MeOH) | [2][4] |

| Storage Conditions | 0-8°C | [2][4] |

Role in Peptide Design and Peptidomimetics

The incorporation of L-3,3-diphenylalanine into a peptide sequence offers several strategic advantages for drug design and development:

-

Conformational Rigidity: The two phenyl groups create significant steric bulk, restricting the rotational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[6]

-

Enhanced Proteolytic Stability: The unnatural structure of the 3,3-diphenylalanine residue is not readily recognized by proteases, leading to a significant increase in the peptide's resistance to enzymatic degradation and a longer in-vivo half-life.

-

Increased Hydrophobicity: The aromatic nature of the diphenylmethyl group increases the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.[6]

-

Peptidomimetic Scaffolding: Due to its ability to induce specific secondary structures, 3,3-diphenylalanine serves as an excellent scaffold for the design of peptidomimetics that mimic the spatial arrangement of critical pharmacophoric groups of a natural peptide ligand.

While specific quantitative data on the coupling efficiency and yields for this compound are not extensively available in public literature, the general principles for coupling sterically hindered amino acids apply. Double coupling protocols and the use of high-efficiency coupling reagents are often recommended to achieve satisfactory incorporation.

Experimental Protocols

The following sections provide detailed, generalized protocols for the incorporation of this compound into a peptide sequence using both Boc-strategy Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Note that due to the steric hindrance of this compound, optimization of coupling times and reagent stoichiometry may be necessary.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a widely used methodology for the stepwise synthesis of peptides on a solid support. The general workflow for incorporating a this compound residue is outlined below.

Figure 1: General workflow for Boc-SPPS.

4.1.1. Materials

-

This compound

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Diethyl ether

4.1.2. Protocol for a Single Coupling Cycle

This protocol describes the steps for coupling one this compound residue onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution.

-

Gently agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with a solution of 5-10% DIEA in DCM for 1-2 minutes (repeat twice).

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Coupling of this compound (Double Coupling Recommended):

-

First Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU/DIEA or PyBOP/DIEA in DMF) for 5-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Second Coupling (if necessary):

-

Repeat the coupling step with a fresh solution of activated this compound.

-

Agitate for another 1-4 hours.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

-

Capping (Optional): If the Kaiser test indicates incomplete coupling after the second attempt, any unreacted amino groups can be capped by acetylation (e.g., using acetic anhydride and DIEA) to prevent the formation of deletion sequences.

4.1.3. Cleavage and Deprotection

-

After the final amino acid has been coupled, dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling).

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is suitable for the synthesis of shorter peptides or peptide fragments. The following is a general protocol for the coupling of this compound to an amino acid ester.

Figure 2: General workflow for solution-phase dipeptide synthesis.

4.2.1. Materials

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Coupling reagent (e.g., DCC/HOBt, HATU, or T3P)

-

Base (e.g., DIEA or N-methylmorpholine (NMM))

-

Anhydrous solvents (e.g., DCM, DMF, Ethyl Acetate)

-

Aqueous solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

4.2.2. Protocol for Dipeptide Synthesis (DCC/HOBt Coupling)

-

Activation of this compound:

-

Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent.

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Neutralization of Amino Acid Ester:

-

In a separate flask, suspend the amino acid ester hydrochloride (1.05 equivalents) in anhydrous DCM.

-

Cool to 0°C and add DIEA (1.1 equivalents) dropwise.

-

Stir at 0°C for 15-20 minutes to generate the free amine.

-

-

Coupling Reaction:

-

Add the neutralized amino acid ester solution to the activated this compound mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by flash column chromatography on silica gel.

-

Quantitative Data

Table 1: Typical Coupling Efficiencies for Standard vs. Sterically Hindered Amino Acids in SPPS

| Amino Acid Type | Coupling Reagent | Typical Coupling Time | Estimated Efficiency (per cycle) |

| Standard (e.g., Ala, Leu) | HBTU/DIEA | 30-60 min | >99% |

| Sterically Hindered (e.g., Val, Ile) | HBTU/DIEA | 1-2 hours | 95-99% |

| Bulky Unnatural (e.g., Diphenylalanine) | HATU/DIEA (Double Coupling) | 2 x (2-4 hours) | >95% (with optimization) |

Note: These are estimated values and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.

Table 2: Illustrative Impact of Unnatural Amino Acids on Peptide Stability

| Peptide Sequence | Modification | Half-life in Serum (t½) |

| Native Peptide (e.g., containing Phe) | None | Minutes to a few hours |

| Modified Peptide | Incorporation of a β-amino acid | Several hours to days |

| Modified Peptide (Hypothetical) | Incorporation of 3,3-Diphenylalanine | Expected to be significantly increased |

Note: This table illustrates a general trend. Actual stability enhancement is sequence- and context-dependent.

Biological Activity and Signaling Pathways

The incorporation of 3,3-diphenylalanine can significantly impact the biological activity of a peptide by altering its conformation and binding affinity to its target receptor. While specific examples of peptides containing L-3,3-diphenylalanine and their detailed signaling pathways are not extensively documented in publicly available literature, a common application of such modified peptides is in the development of receptor antagonists or agonists with improved pharmacological profiles.

For instance, a conformationally constrained peptide containing 3,3-diphenylalanine designed to target a G-protein coupled receptor (GPCR) could modulate downstream signaling pathways. A hypothetical workflow for evaluating the impact of such a peptide on a signaling pathway is presented below.

Figure 3: Hypothetical workflow for evaluating the biological activity of a peptide containing 3,3-diphenylalanine.

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences provides a reliable strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. While its steric bulk necessitates optimized coupling protocols, the potential benefits in terms of improved drug-like properties make it an attractive building block for the development of novel peptide-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery and development efforts. Further research into the quantitative effects and specific biological applications of peptides containing this unique amino acid will undoubtedly continue to expand its utility in the field.

References

The Strategic Integration of Boc-L-3,3-Diphenylalanine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the design and synthesis of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles are of paramount importance. Non-natural amino acids represent a powerful tool in the medicinal chemist's arsenal, offering the ability to introduce unique structural and conformational constraints into peptide and peptidomimetic scaffolds. Among these, Boc-L-3,3-Diphenylalanine (Boc-DPA) has emerged as a valuable building block, enabling the development of innovative drug candidates across various therapeutic areas. This in-depth technical guide explores the applications of this compound in medicinal chemistry, with a focus on its role in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), integrin antagonists, and chemokine receptor antagonists.

Core Concepts: The Utility of this compound

This compound is a derivative of the amino acid phenylalanine, characterized by the presence of two phenyl groups on the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure imparts several advantageous properties for its use in medicinal chemistry:

-

Conformational Rigidity: The gem-diphenyl substitution on the β-carbon introduces significant steric bulk, which restricts the conformational flexibility of the peptide backbone. This pre-organization can lead to a higher binding affinity for the target receptor by reducing the entropic penalty upon binding.

-

Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface area, which can engage in favorable van der Waals and π-π stacking interactions within the binding pockets of target proteins.

-

Proteolytic Stability: The steric hindrance provided by the diphenylmethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby enhancing the in vivo stability and half-life of the resulting peptidomimetic.

-

Controlled Synthesis: The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled elongation of peptide chains with minimal side reactions.[1][2]

Applications in Drug Discovery

The unique structural features of this compound have been leveraged in the design of inhibitors for several key therapeutic targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated target for the treatment of type 2 diabetes.[]

The design of DPP-IV inhibitors often involves mimicking the dipeptide substrate of the enzyme. The incorporation of this compound into peptidomimetic structures can enhance their inhibitory potency and selectivity. The bulky diphenylmethyl group can occupy the S1 and S2 pockets of the DPP-IV active site, which are known to accommodate hydrophobic residues.[2]

Quantitative Data on DPP-IV Inhibition

| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |

| 1 | 4-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 1.6 ± 0.04 | [2] |

| 2 | 2-benzylpyrrolidine derivative | DPP-IV | Enzymatic Assay | 0.3 ± 0.03 | [2] |

| 3 | phenethyl-piperazine derivative | DPP-IV | Enzymatic Assay | 1.2 ± 0.04 | [2] |

| 4 | 4-amino-1-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 4 ± 0.08 | [2] |

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-IV involves a fluorometric or colorimetric assay.

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

-

DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a final concentration of ~0.1 U/mL.

-

Substrate Solution: Gly-Pro-p-nitroanilide (G-P-pNA) or Gly-Pro-aminomethylcoumarin (GP-AMC) at a concentration of ~2 mM in assay buffer.

-

Inhibitor Solutions: Test compounds, including those containing this compound, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, add the inhibitor solution to the respective wells.

-

Add the DPP-IV enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the increase in absorbance (for G-P-pNA at 405 nm) or fluorescence (for GP-AMC at Ex/Em ~360/460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway

References

An In-depth Technical Guide to Boc-L-3,3-Diphenylalanine as a Building Block for Complex Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-3,3-diphenylalanine (Boc-DPA), a non-proteinogenic amino acid, has emerged as a valuable building block in peptide chemistry. Its unique structural feature, the gem-diphenyl group on the β-carbon, imparts significant conformational constraints and hydrophobicity to peptides. This technical guide provides a comprehensive overview of the application of Boc-DPA in the synthesis of complex peptides. It details experimental protocols for its incorporation via both solid-phase and solution-phase methodologies, presents quantitative data on its impact on peptide properties and biological activity, and visualizes relevant experimental workflows and signaling pathways. This document serves as a core resource for researchers and professionals in drug discovery and development aiming to leverage the unique characteristics of Boc-DPA for the design of novel peptide-based therapeutics.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological function.[1] this compound (Boc-DPA) is a prime example of such a building block, offering chemists a tool to introduce significant structural and physicochemical alterations.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for its seamless integration into established peptide synthesis workflows, particularly the Boc/Bzl strategy.[4][5]

The gem-diphenyl motif of DPA introduces localized rigidity, influencing the peptide backbone conformation and restricting its flexibility. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which are often crucial for receptor binding and biological activity. Furthermore, the two phenyl rings contribute to a significant increase in hydrophobicity, which can enhance membrane permeability and improve resistance to enzymatic degradation.[6] These properties make Boc-DPA an attractive building block for the development of peptide-based drugs with improved pharmacokinetic profiles.

This guide will delve into the practical aspects of utilizing Boc-DPA, providing detailed experimental procedures, summarizing key quantitative data, and illustrating the underlying principles through clear diagrams.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of Boc-DPA is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | [4] |

| Molecular Weight | 341.4 g/mol | [4] |

| Appearance | White to off-white solid or powder | [3] |

| Melting Point | 160 °C (decomposes) | [4] |

| Optical Rotation | +37±2º (c=1 in MeOH) | [7] |

| Storage Conditions | 0-8 °C | [7] |

Peptide Synthesis with this compound

The incorporation of the sterically hindered Boc-DPA residue requires careful optimization of coupling conditions to ensure high yields and minimize side reactions. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods can be employed.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is the most common SPPS approach for incorporating Boc-DPA.[5][8]

Workflow for Boc-SPPS

This protocol outlines a manual procedure for the coupling of Boc-DPA onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus

-

This compound (Boc-DPA)

-

Coupling reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc-SPPS compatibility check

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF for 20 minutes). Wash the resin thoroughly with DMF.

-

Pre-activation of Boc-DPA:

-

In a separate vial, dissolve Boc-DPA (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add HATU (2.9 equivalents) and HOBt (3 equivalents).

-

Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated Boc-DPA solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of DPA, a longer coupling time is recommended.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is suitable for the preparation of dipeptides or shorter peptide fragments containing Boc-DPA.

Workflow for Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt as coupling reagents.[9]

Materials:

-

This compound (Boc-DPA-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

EDC hydrochloride

-

HOBt

-

DIEA

-

Dry DCM

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Boc-DPA-OH (1.0 equivalent) and HOBt (1.1 equivalents) in dry DCM.

-

In a separate flask, suspend H-Gly-OMe·HCl (1.05 equivalents) in dry DCM and add DIEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.

-

-

Coupling Reaction:

-

Combine the two solutions from step 1.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-DPA-Gly-OMe.

-

Quantitative Data

The incorporation of DPA can significantly influence the properties and biological activity of peptides. This section presents available quantitative data.

Coupling Efficiency

While comprehensive comparative data for Boc-DPA is limited, studies on on-DNA synthesis of peptides provide insights into the coupling efficiency of diphenylalanine.

| N-terminal Amino Acid on DNA | C-terminal Amino Acid in Solution | Coupling Reagent | % Conversion |

| - | Diphenylalanine | DMTMM | 70-75% |

Data adapted from a study on DNA-encoded chemical libraries. The conversion percentage was determined by LC/MS.

Biological Activity: Antimicrobial Peptides

The introduction of DPA can enhance the antimicrobial activity of peptides. The following table shows the Minimum Inhibitory Concentration (MIC) values for a DPA-containing peptide compared to a control.

| Peptide | Sequence | Target Organism | MIC (µM) | Reference |

| NKC | APKAMKLLKKLLKLQKKGI | E. coli | 1 | [10] |

| NKC-L | APKAMKLLKKLLKLQKKGIGGGGSGGGGS | E. coli | 16 | [10] |

Note: The addition of a flexible linker in NKC-L, not the DPA itself, was noted to decrease the antimicrobial activity in this specific study. Further studies with direct DPA substitution are needed for a conclusive comparison.

Purification and Characterization

Peptides containing the hydrophobic DPA residue often require modified purification and characterization protocols.

Purification by Reversed-Phase HPLC (RP-HPLC)

The high hydrophobicity of DPA-containing peptides necessitates the use of strong organic modifiers and potentially specialized columns for effective purification.[4][11]

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C4 or diphenyl reversed-phase column.

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (ACN).

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and ACN or hexafluoroisopropanol (HFIP) for highly hydrophobic peptides.

-

Gradient Elution:

-

Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

-

Inject the sample.

-

Apply a shallow linear gradient of Solvent B (e.g., an increase of 0.5-1% per minute) to elute the peptide. The exact gradient will need to be optimized based on the specific peptide's hydrophobicity.

-

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the desired peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization

Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized peptide.[10][12][13] Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to determine the three-dimensional structure of the peptide in solution and to assess the conformational impact of the DPA residue.[14][15][16]

Biological Signaling Pathways

Peptides containing DPA can be designed to interact with various biological targets, including G protein-coupled receptors (GPCRs). The conformational constraints imposed by DPA can lead to high-affinity and selective binding.

GPCR Signaling Cascade

While specific signaling pathways for many DPA-containing peptides are still under investigation, their design often targets GPCRs involved in cancer, metabolic disorders, and neurological diseases. The enhanced stability and conformational definition provided by DPA make these peptides promising candidates for potent and selective GPCR modulators.[17][18][]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptides. Its ability to induce conformational constraints and increase hydrophobicity provides a valuable tool for medicinal chemists to design peptides with enhanced biological activity, stability, and pharmacokinetic properties. While its steric bulk presents challenges in synthesis, these can be overcome with optimized coupling protocols. The continued exploration of DPA-containing peptides is expected to yield novel therapeutic agents with significant potential in various disease areas. This technical guide provides a foundational resource for researchers to effectively utilize Boc-DPA in their peptide synthesis and drug discovery endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nestgrp.com [nestgrp.com]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. benchchem.com [benchchem.com]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

Self-Assembly of Boc-L-3,3-Diphenylalanine: A Technical Guide to Nanostructure Fabrication and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of N-tert-Butoxycarbonyl-L-3,3-diphenylalanine (Boc-L-3,3-diphenylalanine), a synthetic amino acid derivative with significant potential in the fields of nanotechnology and drug delivery. The unique molecular architecture of this compound, featuring a bulky hydrophobic diphenylalanine core and a protected amino group, drives its spontaneous organization into well-defined nanostructures. This document details the synthesis, experimental protocols for inducing self-assembly, and the analytical techniques used to characterize the resulting nanomaterials.

Core Concepts in Self-Assembly

The self-assembly of this compound is primarily governed by a delicate balance of non-covalent interactions, including:

-

π-π Stacking: The aromatic phenyl rings of the diphenylalanine moiety engage in π-π stacking interactions, which are crucial for the directional growth of the nanostructures.

-

Hydrophobic Interactions: The bulky, nonpolar diphenylalanine and the Boc protecting group contribute to strong hydrophobic forces that drive the molecules to aggregate in aqueous environments.

-

Hydrogen Bonding: The carboxylic acid and the protected amine groups can participate in hydrogen bonding, further stabilizing the self-assembled structures.

The interplay of these forces, influenced by environmental factors such as solvent composition and pH, dictates the final morphology of the nanostructures, which can range from nanotubes and nanofibers to nanospheres and hydrogels.[1]

Synthesis of this compound

Representative Synthetic Protocol (Adapted for this compound)

This protocol is based on the well-established synthesis of N-tert-butoxycarbonyl-L-phenylalanine.

Materials:

-

L-3,3-Diphenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate

-

Pentane

-

Water

Procedure:

-

Dissolution: Dissolve L-3,3-diphenylalanine in an aqueous solution of sodium hydroxide.

-

Addition of Solvent: Add tert-butyl alcohol to the solution.

-

Boc Protection: To the well-stirred solution, add di-tert-butyl dicarbonate dropwise. A white precipitate may appear during this addition.

-

Reaction: Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.

-

Extraction: Extract the reaction mixture with pentane to remove unreacted Boc anhydride.

-

Acidification: Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate. This will protonate the carboxylic acid and precipitate the product.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure this compound.

Synthesis Workflow for this compound.

Experimental Protocols for Self-Assembly

The self-assembly of this compound into nanostructures is typically induced by changing the solvent environment, a process that decreases the solubility of the molecule and promotes aggregation. The two most common methods are the solvent-switch and the pH-switch techniques.

Solvent-Switch Method

This method involves dissolving the this compound in a good organic solvent and then introducing a poor solvent (usually water) to trigger self-assembly.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or acetonitrile).

-

Induction of Self-Assembly: Rapidly inject a specific volume of the stock solution into a larger volume of a poor solvent (e.g., deionized water) under vigorous stirring.

-

Aging: Allow the solution to stand at a controlled temperature for a specific period (e.g., 24 hours) to allow the self-assembly process to equilibrate.

-

Characterization: The resulting suspension of nanostructures can then be characterized using various analytical techniques.

Solvent-Switch Method for Self-Assembly.

pH-Switch Method

This method relies on the pH-dependent solubility of the carboxylic acid group of this compound.

Protocol:

-

Dissolution at High pH: Dissolve the this compound in an aqueous solution with a high pH (e.g., by adding NaOH) to deprotonate the carboxylic acid and increase its solubility.

-

Induction of Self-Assembly: Slowly add an acid (e.g., HCl) to the solution to lower the pH. As the pH approaches the pKa of the carboxylic acid, it becomes protonated, reducing the molecule's solubility and triggering self-assembly.

-

Gelation/Precipitation: Depending on the concentration, this can lead to the formation of a hydrogel or a precipitate of nanostructures.

-

Characterization: The resulting material can then be characterized.

pH-Switch Method for Self-Assembly.

Quantitative Data on Self-Assembly

While specific quantitative data for the self-assembly of the this compound monomer is limited in the available literature, data from the closely related Boc-diphenylalanine dipeptide provides valuable insights.

| Parameter | Condition | Value | Source |

| Critical Aggregation Concentration | 5% Ethanol in Water | 0.13 mg/mL | [2] |

| 50% Ethanol in Water | 2.05 mg/mL | [2] | |

| Nanostructure Morphology | 10% Acetonitrile in Water | Spheres | [1] |

| 4-8% Acetonitrile in Water | Plates | [1] | |

| Nanosphere Dimensions | 10% Acetonitrile in Water | Average Diameter: 600 nm | [1] |

| Hydrogel Mechanical Properties (Fmoc-diphenylalanine) | - | Storage Modulus (G'): 10⁴ Pa |

Characterization of Nanostructures

A multi-technique approach is essential for the comprehensive characterization of the self-assembled nanostructures.

Microscopic Techniques

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphology and dimensions of the nanostructures.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the surface topography of the nanostructures and can also be used to probe their mechanical properties.

Spectroscopic Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the secondary structure of the self-assembled peptides. The amide I region (1600-1700 cm⁻¹) is particularly informative, with characteristic peaks indicating the presence of β-sheet or other ordered structures.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the chirality and secondary structure of the peptide assemblies in solution.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenyl groups can be used to monitor the aggregation process. A red-shift in the emission maximum is often indicative of aggregate formation.[1] For Boc-diphenylalanine aggregates, an emission maximum around 300 nm has been observed upon excitation at 250 nm.[1]

| Spectroscopic Feature | Wavelength/Wavenumber | Interpretation | Source |

| FTIR Amide I Band | 1600 - 1700 cm⁻¹ | Indicates secondary structure (e.g., β-sheets) | |

| UV-Vis Absorption | ~210 nm and ~250 nm | Characteristic of Boc-diphenylalanine aggregates | [1] |

| Fluorescence Emission | ~300 nm (Excitation at 250 nm) | Excimer formation in aggregates | [1] |

Logical Workflow for Characterization

Logical Workflow for Nanostructure Characterization.

Applications in Drug Development

The self-assembled nanostructures of this compound hold promise for various applications in drug development:

-

Drug Delivery Vehicles: The hydrophobic core of the nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Hydrogels for Controlled Release: The formation of hydrogels allows for the sustained release of entrapped therapeutic agents.

-

Scaffolds for Tissue Engineering: The biocompatible nature of amino acid-based materials makes them suitable for creating scaffolds that can support cell growth.

Further research into the precise control of the self-assembly process and the functionalization of these nanostructures will undoubtedly expand their utility in the pharmaceutical and biotechnology industries.

References

A Technical Guide to the Conformational Analysis of Peptides Containing Boc-L-3,3-Diphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the conformational analysis of peptides incorporating the sterically demanding, non-proteinogenic amino acid, Boc-L-3,3-diphenylalanine (Boc-Dip). The introduction of this residue into a peptide sequence significantly influences its secondary structure and self-assembly properties. This document outlines the key experimental techniques used for such analyses, presents available quantitative data from closely related analogs, and provides detailed experimental protocols.

Introduction to Conformational Analysis of Boc-Dip Peptides

The tert-butoxycarbonyl (Boc) protecting group is fundamental in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions at the alpha-amino function.[1] The incorporation of L-3,3-diphenylalanine introduces two bulky phenyl groups at the α-carbon, which dramatically restricts the available conformational space of the peptide backbone. This steric hindrance can induce unique structural motifs and influence the peptide's biological activity and its propensity to form ordered nanostructures.[1][2]

A thorough conformational analysis is crucial for understanding the structure-activity relationship of these modified peptides. The primary techniques employed for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Quantitative Conformational Data

While comprehensive quantitative data specifically for a range of peptides containing this compound is limited in publicly available literature, valuable insights can be drawn from close analogs. The following tables summarize crystallographic data for a dipeptide of β,β-diphenyl-Ala-OH (Dip-Dip) protected with a Boc group and spectroscopic data for Boc-protected L-phenylalanyl-L-phenylalanine (Boc-FF), which serves as a useful proxy for understanding the behavior of aromatic-rich, Boc-protected dipeptides.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the peptide's conformation in the solid state.

Table 1: Crystallographic Data for Boc-Dip-Dip [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | 113.8 |

| γ (°) | 90 |

| Molecules per Unit Cell (Z) | Value not specified in abstract |

Note: Detailed unit cell dimensions and atomic coordinates were not available in the provided search results. The monoclinic crystal system and space group C2, along with the notable β angle, are key identifiers of the crystal packing.

The crystal structure of Boc-Dip-Dip reveals a zigzag hydrogen-bonding pattern between the C-terminal acid groups, forming interconnected sheets. These sheets then interact through an "aromatic zipper" arrangement.[3]

Spectroscopic Data

NMR and CD spectroscopy are powerful techniques for studying peptide conformation in solution.

Table 2: Circular Dichroism (CD) Spectral Features of Boc-FF in Different Solvents [4]

| Solvent | Key Spectral Features | Inferred Conformation |

| Acetonitrile (Monomeric) | Intense positive maximum at 220 nm | - |

| Acetonitrile-Water Mixtures (2-8% AcN) | Weak negative minimum at 225-230 nm | Change in dihedral angles, coexistence of conformations |

| Acetonitrile-Water (10% AcN) | Qualitatively similar to monomeric form | - |

Note: The CD spectrum of Boc-FF is characterized by contributions from both the peptide bond transitions (π-π and n-π) and the aromatic side-chain transitions of the phenylalanine residues.[4]

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data in conformational analysis.

Peptide Synthesis (General Protocol)

Peptides incorporating this compound can be synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.

Protocol for Solution-Phase Dipeptide Synthesis: [5]

-

N-Boc Protection: The amino group of L-3,3-diphenylalanine is protected by reacting it with di-tert-butylpyrocarbonate.

-

Esterification: The carboxylic acid of a second amino acid is protected, typically as a methyl ester.

-

Coupling: The Boc-protected L-3,3-diphenylalanine is coupled with the methyl ester of the second amino acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

-

Deprotection: The methyl ester group can be removed via saponification (e.g., using NaOH) to yield the dipeptide with a free C-terminus.

-

Purification: The synthesized peptide is purified using techniques like column chromatography or recrystallization.

-

Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry.

Single-Crystal X-ray Diffraction

Protocol for Crystallization and Data Collection: [3]

-

Crystallization: Single crystals of Boc-Dip-Dip suitable for X-ray diffraction can be grown by the slow evaporation of a 2 mg/mL solution in a 7:3 methanol-water mixture at room temperature.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to low temperature (e.g., 100 K) to minimize radiation damage.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Circular Dichroism (CD) Spectroscopy

Protocol for CD Analysis of Boc-FF: [4]

-

Sample Preparation: A concentrated stock solution of the peptide (e.g., 43 mM Boc-FF in acetonitrile) is prepared. This stock is then used to prepare samples with the desired final peptide concentration (e.g., 1.1 mM) in the solvent system of interest (e.g., various acetonitrile-water mixtures).

-

Instrumentation: CD measurements are performed on a spectropolarimeter (e.g., Jasco J810).

-

Data Acquisition:

-

Spectra for colloidal suspensions are collected in the 200-500 nm range.

-

Quartz cuvettes with a 1 mm path length are typically used.

-

A scan speed of 50 nm/min is employed.

-

All spectra are acquired at room temperature.

-

-

Data Processing: The spectrum of the solvent (baseline) is subtracted from the sample spectrum. Data is typically expressed in terms of ellipticity or mean residue ellipticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for Peptide NMR: [6][7]

-

Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration typically in the millimolar range.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

-

1D ¹H NMR: To observe the overall proton signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

-

Data Analysis:

-

Resonance Assignment: All proton signals are assigned to specific atoms in the peptide sequence.

-

Constraint Extraction: NOE cross-peaks are integrated to derive interproton distance constraints. J-coupling constants can be used to determine dihedral angle constraints.

-

Structure Calculation: The experimental constraints are used as input for molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures consistent with the NMR data.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the conformational analysis of peptides containing this compound.

Caption: Experimental workflow for the conformational analysis of Boc-Dip peptides.

Caption: Logical relationships in the conformational properties of Boc-Dip peptides.

Conclusion

The conformational analysis of peptides containing this compound is a multifaceted process that relies on a combination of synthesis, purification, and advanced analytical techniques. The bulky diphenylalanine side chain imposes significant steric constraints, leading to unique and often well-defined secondary structures. While a complete set of quantitative data for a wide range of these peptides is not yet fully compiled in the literature, analysis of close analogs like Boc-Dip-Dip and Boc-FF provides a solid foundation for understanding their conformational preferences. By employing the detailed experimental protocols outlined in this guide, researchers can effectively elucidate the three-dimensional structures of these novel peptides, paving the way for their rational design in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 6. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-L-3,3-Diphenylalanine: A Novel Scaffold for Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of drug delivery is in constant pursuit of novel biomaterials that offer enhanced biocompatibility, biodegradability, and controlled release capabilities. Boc-L-3,3-diphenylalanine, a non-natural amino acid derivative, is emerging as a promising candidate for the development of sophisticated drug delivery systems. Its unique structural features, characterized by two phenyl groups, facilitate self-assembly into complex nanostructures, a critical attribute for creating effective drug carriers.[1][2] While primarily utilized in peptide synthesis to introduce specific structural motifs and enhance proteolytic stability, its potential in nanotechnology and drug delivery is a growing area of interest.[3][4] This technical guide provides a comprehensive overview of the potential of this compound in drug delivery, drawing upon data from its close analogues to present detailed experimental protocols and quantitative data for the development of hydrogel-based delivery systems.

Introduction: The Potential of this compound in Drug Delivery

This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility.[2][5] Its core utility lies in peptide synthesis, where it serves as a building block for creating peptides with unique conformations and biological activities, particularly in the fields of oncology and neurology.[1][2] The presence of two phenyl groups can drive self-assembly through π-stacking and hydrophobic interactions, leading to the formation of well-ordered nanostructures.[6]

While direct experimental studies on drug delivery systems fabricated solely from this compound are limited, extensive research on its analogues, such as Fmoc-diphenylalanine and other Boc-diphenylalanine derivatives, provides a strong foundation for its potential. These analogues have been shown to self-assemble into various nanostructures, including hydrogels, nanotubes, and spheres, which can encapsulate and provide sustained release of therapeutic agents.[3][7][8] This guide will, therefore, leverage the existing knowledge on these analogues to provide a detailed technical framework for harnessing the potential of this compound in drug delivery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug delivery system design. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S-N-(Boc)-β-phenyl-phenylalanine | [5] |

| CAS Number | 138662-63-2 | [5] |

| Molecular Formula | C₂₀H₂₃NO₄ | [5] |

| Molecular Weight | 341.4 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 160 °C (decomposes) | [9] |

| Purity | ≥ 98% (TLC) | [5] |

| Optical Rotation | +37±2º (c=1 in MeOH) | [5] |

| Storage Conditions | 0-8°C | [5] |

Core Principle: Self-Assembly into Supramolecular Structures

The capacity of diphenylalanine and its derivatives to form ordered nanostructures is central to their application in drug delivery. This self-assembly is primarily driven by non-covalent interactions, including π-π stacking between the aromatic phenyl rings and hydrogen bonding between the peptide backbones. These interactions lead to the formation of a fibrous network that can entrap large volumes of water, resulting in a hydrogel.[7] The morphology of the resulting aggregates, which can range from spheres to plates, can be controlled by factors such as solvent composition.[2]

Caption: Self-assembly of this compound monomers into a hydrogel network.

Hydrogel-Based Drug Delivery Systems: An Analog-Informed Approach

Hydrogels are highly attractive for drug delivery due to their high water content, biocompatibility, and ability to provide sustained release.[8] The following sections detail the quantitative data and experimental protocols for developing hydrogel-based drug delivery systems, based on studies of this compound analogues.

Data Presentation: Drug Loading and Release Kinetics

The following table summarizes representative quantitative data for the encapsulation and release of a model drug, Indomethacin (IDM), from a hydrogel formed by an Fmoc-diphenylalanine analogue. These values provide a benchmark for what might be expected from a this compound-based system.

| Parameter | Value | Notes | Reference(s) |

| Hydrogelator | Fmoc-FF | N-fluorenylmethoxycarbonyl-diphenylalanine | [10] |

| Model Drug | Indomethacin (IDM) | A poorly water-soluble anti-inflammatory drug | [10] |

| Drug Loading | Up to 0.5% (w/v) | High concentrations of IDM can be incorporated during self-assembly. | [10] |

| Release Mechanism | Biphasic Profile | Initial hydrogel erosion-dominated stage followed by a diffusion-controlled stage. | [10] |

| Release Modulation | Addition of PAMAM dendrimer (0.03%) resulted in more prolonged release. | Demonstrates the tunability of the release profile. | [10] |

Experimental Protocols

The following protocols are adapted from methodologies used for Fmoc-diphenylalanine and Boc-diphenylalanine analogue hydrogels and can serve as a starting point for the development of this compound-based systems.

Protocol 1: Hydrogel Preparation (pH-Switch Method)

This protocol describes the formation of a hydrogel by changing the pH of a solution of the peptide derivative.

-

Stock Solution Preparation: Dissolve this compound in a suitable organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).

-

Dilution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).

-

Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M Sodium Hydroxide (NaOH) to ensure the complete dissolution of the this compound.

-